(2S,3R)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate
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Overview
Description
(2S,3R)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and glycine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Biocatalysis: Enzymes are used to catalyze the reaction, providing a more environmentally friendly and cost-effective approach.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as:
Ketones and Aldehydes: Formed through oxidation.
Alcohols and Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(2S,3R)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate: A stereoisomer with different spatial arrangement.
(2R,3R)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate: Another stereoisomer with distinct properties.
DL-Threo-3-Phenylserine: A racemic mixture of similar compounds.
Uniqueness
(2S,3R)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1 |
InChI Key |
NEERCCCZJQLIDJ-DTWKUNHWSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)N |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)O)N |
Origin of Product |
United States |
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